

# Commercial Availability and Synthetic Utility of 3-Bromoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: **3-Bromoquinoline**

Cat. No.: **B021735**

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## Introduction

**3-Bromoquinoline** is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling and substitution reactions. This technical guide provides an in-depth overview of the commercial availability of **3-bromoquinoline**, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of novel therapeutics.

## Commercial Availability and Suppliers

**3-Bromoquinoline** (CAS No. 5332-24-1) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their offerings.

Supplier	Purity	Available Quantities	Additional Information
Avra Synthesis Pvt. Ltd.	98%	10 g	Pale yellow to yellow clear liquid or semi-solid. <a href="#">[1]</a>
Apollo Scientific	≥95%	25 g, 100 g	Also known as 3-Bromo-1-azanaphthalene. <a href="#">[2]</a>
Chem-Impex	≥97% (GC)	5 g, 25 g, 100 g, 250 g	Yellow liquid; noted for its use in developing bioactive molecules. <a href="#">[3]</a>
Thermo Scientific Chemicals	98%	25 g, 50 g	Formerly part of the Acros Organics portfolio. <a href="#">[4]</a> <a href="#">[5]</a>
TCI	>98.0% (GC)	Custom	White or Colorless to Yellow powder to lump to clear liquid. <a href="#">[6]</a>
Biotuva Life Sciences	98%	5 g, 25 g, 100 g	
Sigma-Aldrich	98%	25 g, 100 g	Liquid form with a reported density of 1.533 g/mL at 25 °C.

## Experimental Protocols

The synthetic utility of **3-bromoquinoline** is vast, primarily revolving around its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Detailed below are representative experimental protocols for its synthesis and for two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck coupling.

## Synthesis of 3-Bromoquinoline

A common method for the synthesis of **3-bromoquinoline** involves the direct bromination of quinoline. A patent describes a method where an acid salt of quinoline is reacted with bromine in a solvent to form **3-bromoquinoline** hydrobromide, which is then neutralized with an alkali to yield **3-bromoquinoline**[7].

Another synthetic approach involves a formal [4+2] cycloaddition. In this method, an N-aryliminium ion, generated in situ from the rearrangement of a benzylic azide, reacts with a haloacetylene analogue to regioselectively produce the 3-haloquinoline derivative[3].

A multi-step synthesis has also been reported starting from 1,1,3,3-tetramethoxypropane. This raw material is first reacted with bromine to form an intermediate, which is then treated with a base. The resulting intermediate is subsequently reacted with a substituted aniline compound to furnish the **3-bromoquinoline** derivative. This method is noted for its simplicity, use of readily available starting materials, and high yield[2].

## Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. **3-Bromoquinoline** is an excellent substrate for this reaction.

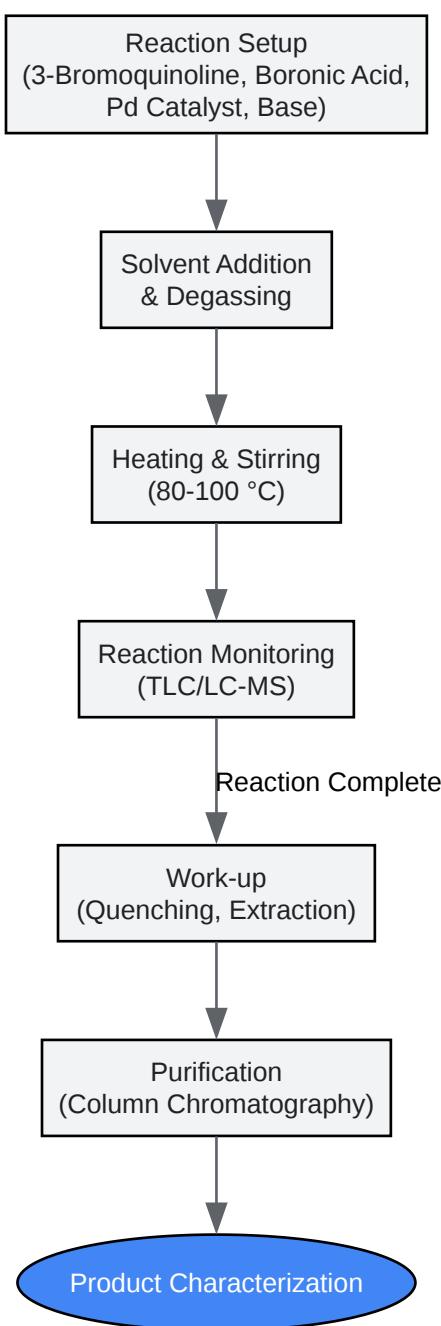
Reaction Scheme:

General Procedure:[1][6]

- Reaction Setup: In a flame-dried Schlenk flask, combine **3-bromoquinoline** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2-3 equiv.).
- Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

### Experimental Workflow for Suzuki-Miyaura Coupling



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### Suzuki-Miyaura Coupling Workflow

## Heck Coupling of 3-Bromoquinoline with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes. **3-Bromoquinoline** can be effectively coupled with various alkenes using this method.

Reaction Scheme:

General Procedure:[5][8]

- Reaction Setup: To a solution of **3-bromoquinoline** (1.0 equiv.) and a palladium catalyst (e.g., palladium(II) acetate, 0.05 equiv.) in a suitable solvent such as acetonitrile, add the alkene (1.5 equiv.) and a base (e.g., triethylamine, 3.0 equiv.) at room temperature.
- Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
- Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
- Purification: Re-dissolve the residue in a solvent like dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

## Applications in Drug Development and Signaling Pathways

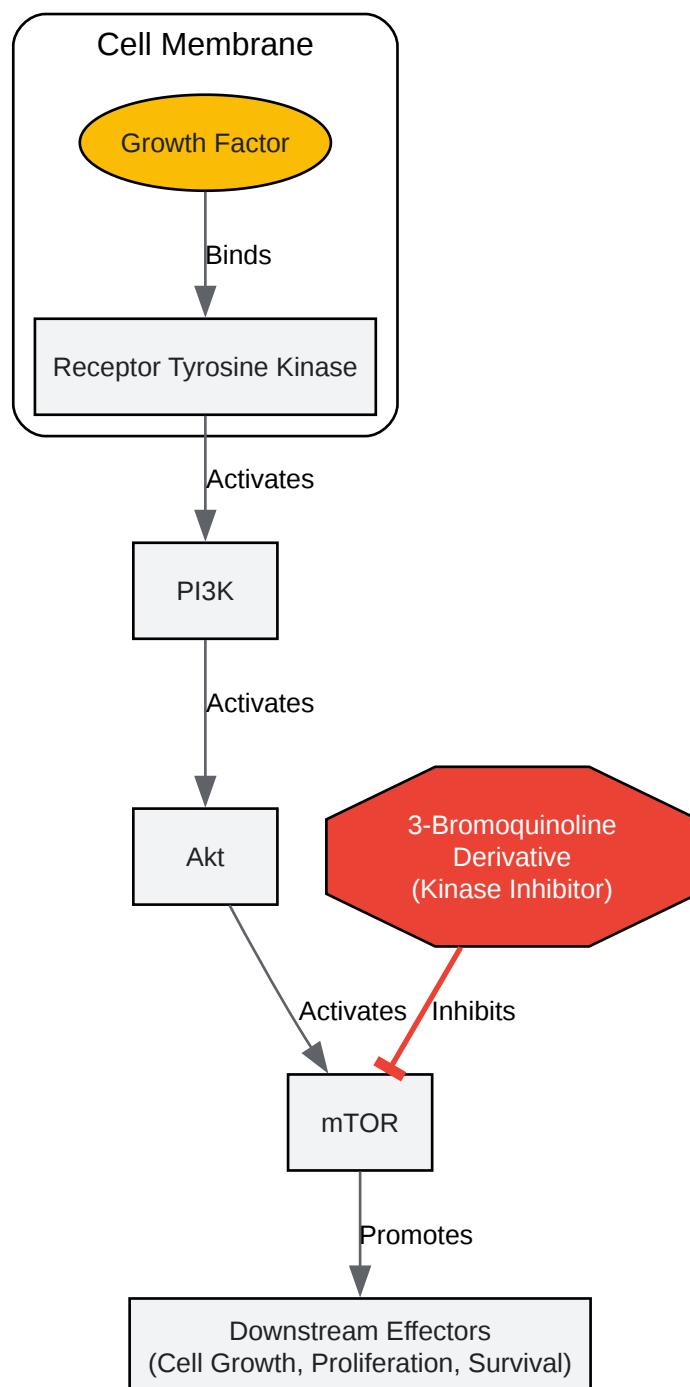
The quinoline scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities. **3-Bromoquinoline** serves as a crucial starting material for the synthesis of these complex molecules. Derivatives of **3-bromoquinoline** have shown promise as anticancer and anti-inflammatory agents[9].

While specific signaling pathways directly modulated by **3-bromoquinoline** are not extensively documented, its derivatives are being investigated as inhibitors of key cellular signaling components. For instance, highly brominated quinolines have demonstrated significant

inhibitory activity against various cancer cell lines, with some compounds inhibiting human topoisomerase I, a critical enzyme in DNA replication and repair[10].

Furthermore, the morpholine scaffold, which can be synthesized incorporating a quinoline moiety derived from **3-bromoquinoline**, is recognized for its favorable physicochemical properties in drug candidates. Such compounds are being explored as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer[11]. The inhibition of this pathway can block downstream cellular processes such as cell growth, proliferation, and survival.

#### Simplified Kinase Inhibitor Signaling Pathway



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Inhibition of the mTOR Signaling Pathway

## Conclusion

**3-Bromoquinoline** is a commercially accessible and synthetically versatile compound with significant applications in organic synthesis and drug discovery. Its utility as a building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers. The continued exploration of **3-bromoquinoline** derivatives as potential therapeutic agents, especially in oncology, highlights the enduring importance of this fundamental heterocyclic compound.

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